molecular formula C13H7ClF3NO B3036168 2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine CAS No. 339010-42-3

2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine

Cat. No. B3036168
CAS RN: 339010-42-3
M. Wt: 285.65 g/mol
InChI Key: BMGWEDZKCXRPNQ-UHFFFAOYSA-N
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Description

“2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” is a type of organofluorine compound. Organofluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . Fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

The synthesis of “2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” is characterized by the presence of a benzoyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring .


Chemical Reactions Analysis

“2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” and its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds . They participate in various chemical reactions, including nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” are largely influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Mechanism of Action

The biological activities of “2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

“2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The development of fluorinated organic chemicals, including “2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine”, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-10-6-9(13(15,16)17)7-18-11(10)12(19)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGWEDZKCXRPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195702
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine

CAS RN

339010-42-3
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339010-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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